molecular formula C8H13N3O B1425783 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1490550-10-1

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1425783
CAS RN: 1490550-10-1
M. Wt: 167.21 g/mol
InChI Key: YQMAMLYEAMYURF-UHFFFAOYSA-N
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Description

“[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is also known by the synonym "1H-1,2,3-Triazole-4-methanol, 1-(cyclobutylmethyl)-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H13N3O . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Catalyst for Huisgen 1,3-dipolar Cycloadditions : A ligand related to [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol was synthesized and used to form a complex with CuCl. This complex proved to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions due to its low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).

  • Corrosion Inhibition for Mild Steel : Triazole derivatives, similar in structure to this compound, were investigated as corrosion inhibitors for mild steel in acidic medium. Computational studies indicated these derivatives adsorb on the mild steel surface, contributing to their effectiveness as inhibitors (Ma et al., 2017).

  • Synthesis of Heterocyclic Compounds : The cyclization of aryl azides with compounds including 1,3-benzothiazol-2-ylacetonitrile resulted in high yields of new products, where 1H-1,2,3-triazole derivatives played a crucial role. These findings contribute to the field of synthetic organic chemistry (Pokhodylo et al., 2009).

  • Anticancer Activity in Novel Compounds : New triazole derivatives, structurally similar to this compound, were synthesized and evaluated for their anticancer activity. Some of these compounds showed high efficiency against human leukemia and hepatoma cells (Dong et al., 2017).

  • Molecular Orbital and Spectroscopy Studies : Studies on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a compound related to this compound, using theoretical methods provided insights into its molecular structure and UV-vis spectra, contributing to the understanding of electronic properties in such compounds (Wang et al., 2014).

  • Applications in Organic Synthesis and Catalysis : Tris(1,2,3-triazol-4-yl)methanols and derivatives, similar to the compound , have been recognized as valuable ligands for transition metal-mediated reactions in organic synthesis and catalysis. Their applications in both homogeneous and heterogenized systems were compiled in a feature article (Etayo et al., 2016).

properties

IUPAC Name

[1-(cyclobutylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5,7,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMAMLYEAMYURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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